N1-Cyclopentylethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cyclopentylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a cyclopentyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentylethane-1,2-diamine dihydrochloride typically involves the reaction of cyclopentylamine with ethylene diamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst: Hydrochloric acid
The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the ethylene diamine, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopentylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted ethane-1,2-diamine derivatives
Scientific Research Applications
N1-Cyclopentylethane-1,2-diamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-Cyclopentylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopentyl group enhances its binding affinity, making it a potent inhibitor or activator of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-Cyclohexylethane-1,2-diamine dihydrochloride
- N1-Cyclopropylethane-1,2-diamine dihydrochloride
- N1-Cyclobutylethane-1,2-diamine dihydrochloride
Uniqueness
N1-Cyclopentylethane-1,2-diamine dihydrochloride is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This makes it more effective in certain applications compared to its analogs with different cycloalkyl groups.
Properties
Molecular Formula |
C7H18Cl2N2 |
---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
N'-cyclopentylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c8-5-6-9-7-3-1-2-4-7;;/h7,9H,1-6,8H2;2*1H |
InChI Key |
GREXXWSXKLNADA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.